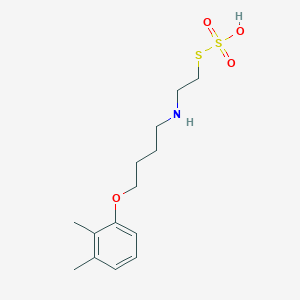
S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiosulfate group attached to an aminoethyl chain, which is further connected to a butyl group substituted with a xylyloxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate typically involves multiple steps. One common approach is to start with the preparation of the intermediate 4-(2,3-xylyloxy)butylamine. This intermediate can be synthesized through the reaction of 2,3-xylenol with 4-bromobutylamine under basic conditions. The resulting 4-(2,3-xylyloxy)butylamine is then reacted with ethylene sulfide to introduce the thiosulfate group, forming the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiosulfate group typically yields sulfonate derivatives, while reduction can produce thiol derivatives .
科学的研究の応用
S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
作用機序
The mechanism of action of S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate involves its interaction with various molecular targets. The thiosulfate group can participate in redox reactions, influencing cellular redox balance. Additionally, the aminoethyl chain can interact with biological macromolecules, potentially modifying their function. The exact molecular pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate: Similar structure but with a different substitution pattern on the xylyloxy group.
S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate: Similar backbone but with a methoxyphenyl group instead of a xylyloxy group.
Uniqueness
S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate is unique due to its specific substitution pattern on the xylyloxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
21224-89-5 |
|---|---|
分子式 |
C14H23NO4S2 |
分子量 |
333.5 g/mol |
IUPAC名 |
1,2-dimethyl-3-[4-(2-sulfosulfanylethylamino)butoxy]benzene |
InChI |
InChI=1S/C14H23NO4S2/c1-12-6-5-7-14(13(12)2)19-10-4-3-8-15-9-11-20-21(16,17)18/h5-7,15H,3-4,8-11H2,1-2H3,(H,16,17,18) |
InChIキー |
MPDLYBOYKQTXQZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)OCCCCNCCSS(=O)(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)

![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
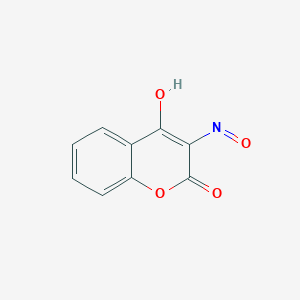
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)
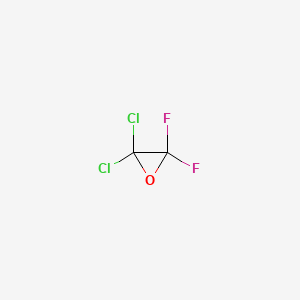
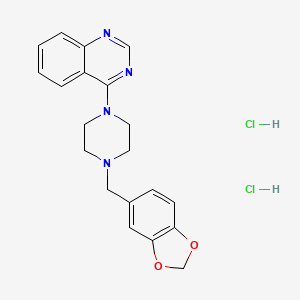
![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)
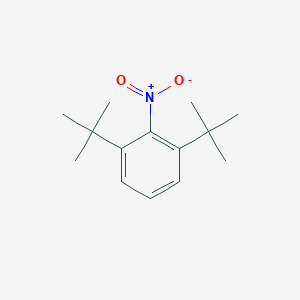
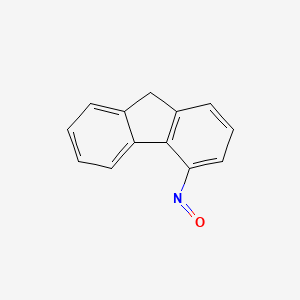
![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)
